(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHA665752 is a selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor is a critical component in various cellular processes, including cell growth, motility, and angiogenesis. PHA665752 has been identified as an ATP-competitive inhibitor that targets the catalytic activity of c-Met, making it a promising candidate for cancer therapy, particularly in tumors where c-Met is overexpressed or mutated .
Preparation Methods
The synthesis of PHA665752 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
PHA665752 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PHA665752 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: PHA665752 is employed in research to understand the mechanisms of cell motility, growth, and angiogenesis.
Medicine: The compound is being investigated for its potential therapeutic effects in treating cancers where c-Met is overexpressed or mutated. .
Mechanism of Action
PHA665752 exerts its effects by inhibiting the catalytic activity of the c-Met receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Met and its downstream signaling pathways, which are involved in cell growth, motility, and angiogenesis. By blocking these pathways, PHA665752 can reduce tumor growth and metastasis. The molecular targets of PHA665752 include the c-Met receptor and its downstream effectors, such as AKT and ERK .
Comparison with Similar Compounds
PHA665752 is unique in its high selectivity and potency as a c-Met inhibitor. Similar compounds include:
Foretinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and other kinases.
Crizotinib: Another c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and RET.
PHA665752 stands out due to its high selectivity for c-Met, making it a valuable tool for studying c-Met-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONTEXKYJZFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.